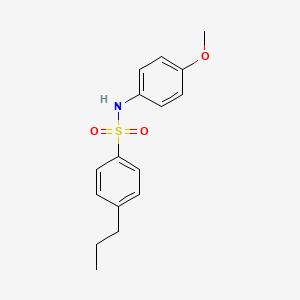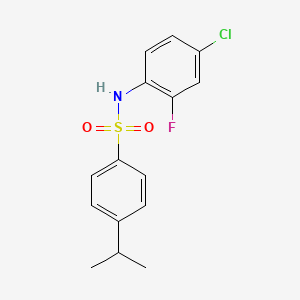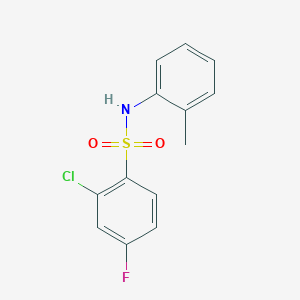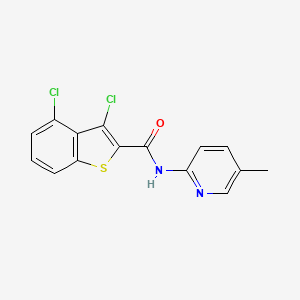
N,N'-propane-1,2-diylbis(4-tert-butylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TERT-BUTYL)-N-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-METHYLETHYL)BENZAMIDE is a complex organic compound characterized by the presence of tert-butyl groups and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)-N-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-METHYLETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the acylation of an amine with a benzoyl chloride derivative, followed by the introduction of tert-butyl groups through alkylation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of efficient purification techniques, such as recrystallization or chromatography, to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)-N-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-METHYLETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(TERT-BUTYL)-N-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-METHYLETHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)-N-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-METHYLETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of tert-butyl groups enhances its stability and affinity for these targets, contributing to its effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenylboronic Acid
- 4-tert-Butylphenol
- tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, 4-(TERT-BUTYL)-N-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-METHYLETHYL)BENZAMIDE stands out due to its specific structural arrangement, which imparts unique chemical properties and potential applications. The combination of tert-butyl groups and benzamide moieties enhances its stability, reactivity, and affinity for molecular targets, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C25H34N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]propyl]benzamide |
InChI |
InChI=1S/C25H34N2O2/c1-17(27-23(29)19-10-14-21(15-11-19)25(5,6)7)16-26-22(28)18-8-12-20(13-9-18)24(2,3)4/h8-15,17H,16H2,1-7H3,(H,26,28)(H,27,29) |
InChI Key |
HHQMEXYVYWGYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10974980.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methylbutanamide](/img/structure/B10974981.png)


![4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10975010.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975019.png)
![1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B10975029.png)
![2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10975033.png)
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(1-phenylethyl)benzamide](/img/structure/B10975037.png)
![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10975045.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B10975056.png)
![4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10975060.png)
